5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles have been synthesized by various research groups for different applications . The synthesis of all regioisomeric forms has been covered in the literature, taking representative examples . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Molecular Structure Analysis
Oxadiazoles are organic compounds that possess a five-membered heterocyclic ring system . The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Physical and Chemical Properties Analysis
Oxadiazoles possess hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring make nitrogen a stronger hydrogen bond acceptor than oxygen .Scientific Research Applications
Heterocyclic Chemistry and Drug Synthesis
5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid and its derivatives are pivotal in the realm of heterocyclic chemistry due to their broad biological activities and potential in drug synthesis. The synthesis of 1,3,4-oxadiazole structures, closely related to the queried compound, involves combinatorial chemistry principles, leading to compounds with antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities. This extensive range of bioactivities underscores the importance of these heterocycles in developing new therapeutic agents, with particular emphasis on their roles in inhibiting enzymes, inducing cytotoxicity, and triggering apoptosis among other mechanisms (Karpenko, Panasenko, & Knysh, 2020).
Pharmacological Properties
The pharmacological landscape of 1,2,4-oxadiazole derivatives, akin to this compound, is rich and varied. These compounds exhibit significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Their ability to form hydrogen bond interactions with biomacromolecules enhances their pharmacological profile, making them attractive scaffolds for medicinal chemistry and pharmacology research (Wang, Sun, Jia, Bian, & Yu, 2022).
Biologically Oriented Synthesis
The oxadiazole nucleus, specifically the 1,3,4-oxadiazole core, serves as a significant synthetic substrate and precursor for biologically oriented synthesis (BIODS). It is a component of hybrid structures with promising biological activities, including antiviral, analgesic, anti-inflammatory, and antitumor effects. The versatility of the oxadiazole core in synthesizing bioactive compounds highlights its utility in the development of new drugs and underscores the importance of exploring heterocyclic systems for therapeutic innovations (Rana, Salahuddin, & Sahu, 2020).
Metal-Ion Sensing Applications
Beyond pharmacology, 1,3,4-oxadiazole derivatives demonstrate utility in material science, particularly in the development of chemosensors for metal-ion detection. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them ideal for crafting sensitive and selective metal-ion sensors. This application showcases the adaptability of oxadiazole derivatives in both biomedical and material science fields, providing a bridge between therapeutic agents and technological advancements (Sharma, Om, & Sharma, 2022).
Future Directions
The current compilation covers the synthesis of all regioisomeric forms taking representative examples, medicinal applications of oxadiazoles as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications . This suggests that there is potential for further exploration and development of oxadiazoles in various fields.
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazoles, a class of compounds to which our compound belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have been studied for their probable mode of action against Trypanosoma cruzi cysteine protease cruzain .
Mode of Action
It’s known that 1,2,4-oxadiazoles interact with their targets and cause changes that result in their anti-infective activities .
Biochemical Pathways
It’s known that 1,2,4-oxadiazoles, a class of compounds to which our compound belongs, have been synthesized as anti-infective agents .
Biochemical Analysis
Biochemical Properties
5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as hydrolases and oxidoreductases, facilitating reactions that involve the transfer of electrons or the breaking of chemical bonds. The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with active sites of enzymes, thereby influencing their activity and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and metabolic pathways within the cell. For instance, it can upregulate antioxidant enzymes, thereby enhancing the cell’s ability to manage reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzyme structure, leading to altered catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it can exhibit toxic effects, including cellular damage and impaired organ function. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Properties
IUPAC Name |
5-oxo-4H-1,2,4-oxadiazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O4/c6-2(7)1-4-3(8)9-5-1/h(H,6,7)(H,4,5,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINVTJSYBMDSPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NOC(=O)N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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